molecular formula C13H10Cl3NO3S B12267961 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B12267961
M. Wt: 366.6 g/mol
InChI Key: CBOFJAFJXCJYJO-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 4, a methoxy group at position 2, and a sulfonamide group at position 1. The sulfonamide nitrogen is further substituted with a 2-chlorophenyl group. Its synthesis typically involves sulfonylation of a substituted aniline precursor with 3,4-dichloro-2-methoxybenzene-1-sulfonyl chloride under basic conditions .

Properties

Molecular Formula

C13H10Cl3NO3S

Molecular Weight

366.6 g/mol

IUPAC Name

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO3S/c1-20-13-11(7-6-9(15)12(13)16)21(18,19)17-10-5-3-2-4-8(10)14/h2-7,17H,1H3

InChI Key

CBOFJAFJXCJYJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural and Functional Group Analysis

The table below compares substituents and functional groups of the target compound with analogous sulfonamides:

Compound Name Substituents (Benzene Ring) Sulfonamide Substituent Key Functional Groups
Target Compound 3,4-Cl; 2-OCH₃ N-(2-chlorophenyl) Cl, OCH₃, sulfonamide
N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzene-1-sulfonamide 3,4-OCH₃ N-(chromene-methyl-phenyl) OCH₃, chromene, sulfonamide
4-Chloro-N-(1-(2-phenylethyl)-piperidin-2-yliden)benzenesulfonamid (W-15) 4-Cl N-(piperidinyl-phenylethyl) Cl, piperidine, sulfonamide

Key Observations :

  • Electron-Withdrawing vs. In contrast, the dimethoxy groups in the chromene-derived sulfonamide enhance solubility but reduce metabolic stability.
  • Sulfonamide Substitution : The 2-chlorophenyl group in the target compound may sterically hinder enzymatic interactions compared to the chromene-methyl group in or the piperidine moiety in W-15 .
Pharmacological and Regulatory Considerations
  • The target compound’s structural similarity to regulated analogs warrants caution in handling and disposal.

Biological Activity

3,4-Dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Composition

  • Molecular Formula : C13H10Cl3NO3S
  • Molecular Weight : 366.6 g/mol
  • IUPAC Name : 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
PropertyValue
Molecular FormulaC13H10Cl3NO3S
Molecular Weight366.6 g/mol
IUPAC Name3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
InChI KeyCBOFJAFJXCJYJO-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound primarily revolves around its potential as an inhibitor in various biochemical pathways.

The sulfonamide group in the compound can interact with specific enzymes or proteins, leading to inhibition of their activity. This interaction can disrupt metabolic processes and signal transduction pathways, which may be beneficial in therapeutic contexts.

Enzyme Inhibition Studies

Research indicates that compounds similar to 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide exhibit significant inhibitory effects on enzymes involved in cancer proliferation and metastasis. For instance, studies have shown that certain derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that a related sulfonamide compound exhibited potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 μM. This suggests a significant potential for developing targeted cancer therapies using sulfonamide derivatives .
  • Antimicrobial Properties : Another study highlighted the antibacterial properties of sulfonamides, where compounds showed effectiveness against various bacterial strains. The mechanism involved the inhibition of folic acid synthesis in bacteria, which is vital for their growth and replication .
  • Toxicity and Side Effects : While exploring the therapeutic potential, it is essential to consider the toxicity profile. Sulfonamides have been associated with adverse effects such as allergic reactions and gastrointestinal disturbances. The incidence of serious reactions like Stevens-Johnson syndrome is noteworthy and warrants careful monitoring during clinical use .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of related sulfonamide compounds:

Compound NameBiological ActivityIC50 ValueReference
3,4-Dichloro-N-(2-chlorophenyl)-...Anticancer (MDA-MB-231)0.126 μM
SulfamethazineAntibacterialVaries by strain
Other Sulfonamide DerivativesMMP InhibitionVaries

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